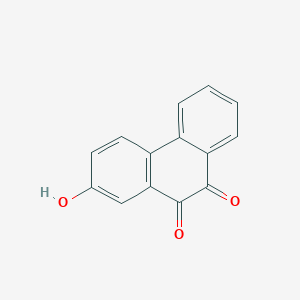
2-Hydroxyphenanthrene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyphenanthrene-9,10-dione is an organic compound belonging to the class of hydroxyquinones It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyphenanthrene-9,10-dione can be synthesized through various methods. One common approach involves the regioselective functionalization of 9-hydroxyphenanthrene. This process typically includes the use of specific reagents and catalysts to achieve the desired product . Another method involves the oxidative cyclization of 1,2-diaminobenzene with 9,10-phenanthrenequinone .
Industrial Production Methods
Industrial production of this compound often involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes several steps of purification and functionalization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific solvents and temperatures to optimize the yield .
Major Products
The major products formed from these reactions include various hydroxyquinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
2-Hydroxyphenanthrene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyphenanthrene-9,10-dione involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to modulate oxidative stress and cellular signaling pathways is of particular interest .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrenequinone: A closely related compound with similar chemical properties.
Hydroxyquinone: Another derivative with comparable reactivity and applications.
Anthraquinone: Shares structural similarities and is used in similar applications.
Uniqueness
2-Hydroxyphenanthrene-9,10-dione stands out due to its specific functional groups and reactivity patterns. Its ability to undergo regioselective functionalization makes it a valuable compound in organic synthesis and material science .
Propiedades
Número CAS |
4088-81-7 |
|---|---|
Fórmula molecular |
C14H8O3 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-hydroxyphenanthrene-9,10-dione |
InChI |
InChI=1S/C14H8O3/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7,15H |
Clave InChI |
RZZDCWPYYHGHSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





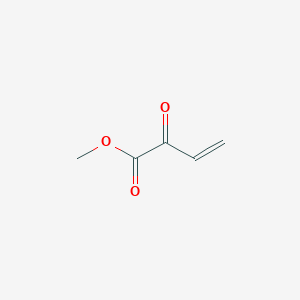
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
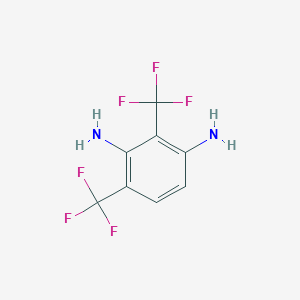
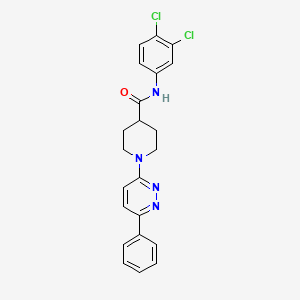
![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
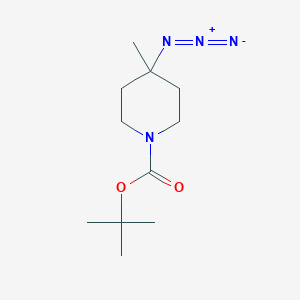
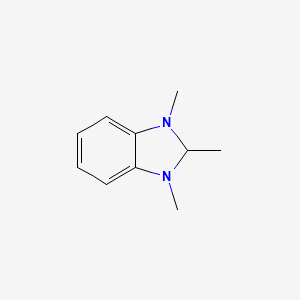
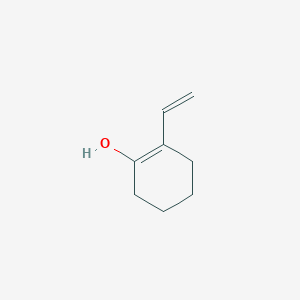

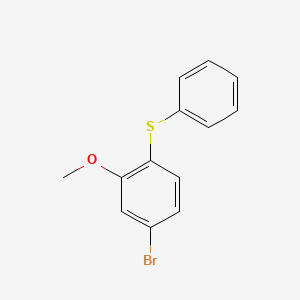
![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
